ST-193

Description

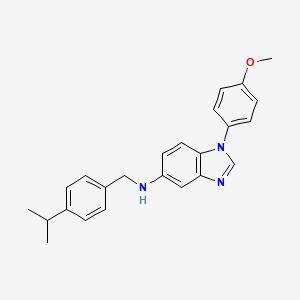

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O/c1-17(2)19-6-4-18(5-7-19)15-25-20-8-13-24-23(14-20)26-16-27(24)21-9-11-22(28-3)12-10-21/h4-14,16-17,25H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSZEXYTKSIPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arenaviruses, particularly species like Lassa virus (LASV) and Junín virus (JUNV), are significant human pathogens responsible for severe hemorrhagic fevers with high mortality rates. The lack of effective, targeted therapeutics has driven research into novel antiviral agents. ST-193, a benzimidazole derivative, has emerged as a potent, broad-spectrum small-molecule inhibitor of arenavirus entry. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the molecular processes and experimental workflows. This compound acts at a post-attachment stage of viral entry by targeting the viral glycoprotein complex (GPC), preventing the pH-dependent membrane fusion essential for the release of the viral genome into the host cell cytoplasm.

Core Mechanism of Action: Inhibition of Viral Entry

This compound is a direct-acting antiviral that functions as a viral entry inhibitor. Its primary mechanism involves the specific targeting of the arenavirus envelope glycoprotein complex (GPC), which is essential for mediating the fusion of the viral and host cell membranes.

The key steps in its mechanism are:

-

Post-Attachment Inhibition: this compound does not block the initial attachment of the virus to host cell receptors.[1] Evidence suggests that the inhibitor's target is not the receptor-binding GP1 subunit, but rather the fusion-mediating GP2 subunit.[1]

-

Targeting the GP2 Subunit: The sensitivity to this compound is dictated by a specific region within the transmembrane GP2 subunit of the GPC.[1] This region is critical for the conformational changes that drive membrane fusion.

-

Stabilization of the Pre-Fusion Complex: this compound is believed to stabilize the pre-fusion conformation of the GPC.[2][3] Arenavirus entry is triggered by the acidic environment of the endosome, which induces a conformational change in the GPC. This compound antagonizes this pH-induced activation, preventing the GPC from transitioning to its fusion-active state.[3][4]

-

Inhibition of Membrane Fusion: By stabilizing the GPC, this compound directly inhibits the pH-dependent fusion of the viral envelope with the endosomal membrane.[1][4] This blockade prevents the release of the viral ribonucleoprotein complex into the cytoplasm, thereby halting the infection at a critical early stage. This compound has been shown to inhibit pH-dependent cell-cell fusion mediated by LASV and JUNV GPs and also prevents the pH-induced shedding of the GP1 subunit, a key marker of GPC activation.[1][4]

Molecular Target and Binding Site

Genetic mapping and mutagenesis studies have pinpointed the molecular determinants of this compound sensitivity to a specific region of the GPC.

-

Primary Target: The target is a segment of approximately 30 amino acids within the C-terminal portion of the GP2 subunit .[1] This region encompasses the predicted transmembrane domain (TMD) and the adjacent membrane-proximal ectodomain.[1]

-

SSP-GP2 Interface: The mechanism of this compound is closely linked to the interaction between the Stable Signal Peptide (SSP) and the GP2 subunit. This pH-sensitive interface is a critical regulator of fusion activation.[3][4] this compound, along with other classes of arenavirus fusion inhibitors, is thought to share a common molecular target at the SSP-GP2 interface, stabilizing its pre-fusion state against acidification.[3][4]

-

Resistance Mutations: Serial passaging of Tacaribe virus (TCRV) in the presence of this compound led to the selection of resistant variants.[1] Mutations conferring resistance were identified in or near the predicted TMD of GP2, such as F436I (corresponding to F446 in LASV GPC).[5] Site-directed mutagenesis studies further confirmed that specific residues in this region, such as positions 421 and 425 in LASV GP2, are key determinants of sensitivity.[1]

Quantitative Data: In Vitro Potency and Spectrum

This compound demonstrates potent and broad-spectrum activity against multiple arenaviruses, particularly those pathogenic to humans. Its efficacy is typically measured by the 50% inhibitory concentration (IC50).

| Virus / Assay | IC50 Value (nM) | Assay Type | Reference |

| Lassa Virus (LASV) | 1.4 - 1.6 | Pseudotype Entry Assay | [1][6] |

| Junín Virus (JUNV) | 0.2 - 0.62 | Pseudotype Entry Assay | [1][6] |

| Machupo Virus (MACV) | 3.1 - 12 | Pseudotype Entry Assay | [1][6] |

| Guanarito Virus (GTOV) | 0.44 | Pseudotype Entry Assay | [6] |

| Sabiá Virus (SABV) | 0.2 - 12 | Pseudotype Entry Assay | [1] |

| Tacaribe Virus (TCRV) | Potently inhibits | Pseudotype Entry Assay | [1] |

| Lymphocytic Choriomeningitis Virus (LCMV) | >10,000 (31 µM) | Pseudotype Entry Assay | [1] |

| Vesicular Stomatitis Virus (VSV) | >10,000 | Pseudotype Entry Assay | [1] |

| LASV GP-mediated Cell-Cell Fusion | <50 | Cell-Cell Fusion Assay | [1][4] |

| JUNV GP-mediated Cell-Cell Fusion | 700 - 900 | Cell-Cell Fusion Assay | [1][4] |

Note: The high IC50 values against LCMV and the unrelated VSV highlight the specificity of this compound for pathogenic arenaviruses.

Experimental Protocols

The mechanism of action of this compound was elucidated through a series of specialized virological and molecular assays.

Pseudotype-Based Viral Entry Assay

This is the primary high-throughput screening method used to identify and characterize entry inhibitors in a Biosafety Level 2 (BSL-2) environment.

-

Principle: A replication-defective viral core (e.g., from a lentivirus like HIV-1 or a rhabdovirus like VSV) lacking its own envelope protein is engineered to express a reporter gene (e.g., luciferase or GFP). This core is then "pseudotyped" by co-transfecting producer cells with a plasmid expressing the arenavirus GPC. The resulting pseudovirions can infect cells in a GPC-dependent manner, and infection is quantified by measuring reporter gene activity.

-

Methodology:

-

Production: HEK293T cells are co-transfected with plasmids encoding the viral core, the reporter gene, and the specific arenavirus GPC.

-

Harvest: Viral supernatants containing the pseudovirions are harvested 48-72 hours post-transfection.

-

Inhibition Assay: Target cells (e.g., Vero or A549) are pre-incubated with serial dilutions of this compound.

-

Infection: The pseudovirus-containing supernatant is added to the cells.

-

Quantification: After 48-72 hours, cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. The reduction in signal relative to vehicle-treated controls is used to calculate the IC50 value.

-

Cell-Cell Fusion Assay

This assay specifically measures the membrane fusion step of viral entry, independent of receptor binding and endocytosis.

-

Principle: One population of cells is engineered to express the arenavirus GPC and a viral-like fusogen-activating element (e.g., T7 polymerase). A second population of target cells expresses the cognate receptor and a reporter gene under the control of a promoter recognized by the activating element (e.g., T7 promoter driving β-galactosidase). When the two cell types are co-cultured and exposed to a low-pH buffer, GPC-mediated fusion of their plasma membranes occurs, allowing the activating element to reach the reporter gene and drive its expression.

-

Methodology:

-

Cell Preparation: Effector cells expressing GPC are plated. Target cells expressing the reporter construct are added to form a co-culture.

-

Inhibitor Treatment: The co-culture is treated with various concentrations of this compound.

-

Fusion Trigger: The culture medium is replaced with a low-pH buffer (e.g., pH 5.0) for a short period (15-30 minutes) to trigger GPC conformational changes.

-

Recovery: The cells are returned to neutral pH medium and incubated for several hours.

-

Readout: Cells are lysed, and the activity of the reporter enzyme is quantified (e.g., using a colorimetric substrate for β-galactosidase).

-

Generation and Mapping of Resistant Variants

This genetic approach is crucial for identifying the specific viral target of an inhibitor.

-

Principle: The virus is subjected to selective pressure by culturing it in the presence of the inhibitor. Mutations that reduce the inhibitor's efficacy will be positively selected, allowing the virus to replicate.

-

Methodology:

-

Serial Passage: A replication-competent arenavirus (e.g., the BSL-2 model virus TCRV) is serially passaged in cultured cells in the presence of gradually increasing concentrations of this compound.[1]

-

Isolation: A resistant viral population is isolated that can replicate efficiently at high inhibitor concentrations.

-

Sequencing: Viral RNA is extracted from the resistant population, and the GPC gene is reverse-transcribed, amplified by PCR, and sequenced.

-

Validation: Identified mutations are introduced back into a wild-type GPC expression plasmid using site-directed mutagenesis. The impact of each mutation on this compound sensitivity is then confirmed using the pseudotype entry assay.

-

In Vivo Efficacy

The potent in vitro activity of this compound has been validated in animal models. In a lethal Lassa virus challenge model using guinea pigs, treatment with this compound significantly enhanced survival compared to vehicle or ribavirin-treated groups.[7][8] The treatment led to a 2- to 3-log reduction in viremia and reduced signs of disease, providing strong proof-of-concept for its potential as a therapeutic for Lassa fever.[7]

Conclusion

This compound is a highly potent and specific inhibitor of arenavirus entry. Its mechanism of action is well-defined, involving the stabilization of the viral GPC at the SSP-GP2 interface, which prevents the low-pH-triggered conformational changes required for membrane fusion in the endosome. This targeted action blocks viral infection at an early and essential stage. The broad spectrum of activity against clinically significant arenaviruses, combined with proven in vivo efficacy, establishes this compound and its analogs as leading candidates for the development of much-needed therapeutics to combat arenavirus hemorrhagic fevers.

References

- 1. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pH-induced activation of arenavirus membrane fusion is antagonized by small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pH-Induced Activation of Arenavirus Membrane Fusion Is Antagonized by Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Evaluation of Lassa antiviral compound this compound in a guinea pig model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

ST-193: A Potent Broad-Spectrum Arenavirus Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-193 is a novel small-molecule inhibitor demonstrating potent and broad-spectrum antiviral activity against members of the Arenaviridae family, many of which are causative agents of severe hemorrhagic fevers in humans. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, its mechanism of action, and the experimental methodologies employed in its characterization.

Antiviral Spectrum of this compound

This compound has been extensively evaluated for its inhibitory activity against a range of arenaviruses. The compound exhibits submicromolar to nanomolar potency against several pathogenic New World and Old World arenaviruses.

Quantitative Antiviral Activity Data

The antiviral efficacy of this compound is commonly quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represents the concentration of the compound required to inhibit viral activity by 50%.

| Virus | Virus Family | IC50 / EC50 (nM) | Assay Type | Reference |

| Lassa Virus (LASV) | Arenaviridae | 1.4 - 1.6 | Pseudotype Assay | [][2][3] |

| Junin Virus (JUNV) | Arenaviridae | 0.62 | Not Specified | [][2][3] |

| Machupo Virus (MACV) | Arenaviridae | 3.1 | Not Specified | [][2][3] |

| Guanarito Virus (GTOV) | Arenaviridae | 0.44 | Not Specified | [][2][3] |

| Sabiá Virus (SABV) | Arenaviridae | 0.2 - 12 | Pseudotype Assay | [2][3][4] |

| Tacaribe Virus (TCRV) | Arenaviridae | Potent Inhibition | Pseudotype Assay | [4][5] |

Note: this compound has shown no antiviral activity against lymphocytic choriomeningitis virus (LCMV), a related arenavirus, or the unrelated vesicular stomatitis virus (VSV) at concentrations up to 10 μM, highlighting its specificity.[2][3][4]

Based on the conducted research, there is no evidence to suggest that this compound possesses antiviral activity against viruses from the Flaviviridae family, such as Dengue virus, Zika virus, West Nile virus, Yellow Fever virus, or Japanese encephalitis virus.

Mechanism of Action

This compound functions as a viral entry inhibitor, specifically targeting the arenavirus envelope glycoprotein (GP) complex.[][4] The proposed mechanism involves the following key steps:

-

Binding to the GP2 Subunit: this compound is believed to bind to a region within the GP2 subunit of the viral glycoprotein spike.[4]

-

Stabilization of the Prefusion Conformation: This binding event is thought to stabilize the prefusion conformation of the GP complex.[6]

-

Inhibition of pH-Dependent Fusion: By locking the GP complex in its prefusion state, this compound prevents the pH-dependent conformational changes necessary for the fusion of the viral and endosomal membranes.[6]

-

Blockade of Viral Entry: Consequently, the viral genetic material is unable to enter the host cell cytoplasm, effectively halting the infection at an early stage.

Experimental Protocols

The antiviral activity and mechanism of action of this compound have been elucidated through a combination of in vitro and in vivo studies.

Pseudotype Virus Entry Assay

This is a primary method used to screen for and characterize viral entry inhibitors in a lower biosafety level environment.

Objective: To determine the concentration of this compound required to inhibit viral entry mediated by specific arenavirus glycoproteins.

Methodology:

-

Pseudotype Virus Production: Lentiviral or other retroviral core particles are produced in cell culture (e.g., HEK293T cells) that lack their own envelope protein but express a reporter gene (e.g., luciferase or GFP). These core particles are co-transfected with a plasmid expressing the arenavirus glycoprotein of interest (e.g., Lassa virus GP). This results in the formation of "pseudotype" viruses, which have the core of a safe virus but the entry machinery of the target arenavirus.

-

Infection of Target Cells: Target cells (e.g., Vero E6) are seeded in multi-well plates and subsequently infected with the pseudotype viruses in the presence of serial dilutions of this compound.

-

Quantification of Viral Entry: After a suitable incubation period (e.g., 48-72 hours), the expression of the reporter gene is quantified. For luciferase-expressing pseudotypes, a substrate is added, and luminescence is measured. For GFP-expressing pseudotypes, fluorescence is measured.

-

Data Analysis: The reduction in reporter gene expression in the presence of this compound compared to a vehicle control is used to calculate the IC50 value.

Plaque Reduction Neutralization Test (PRNT)

This assay is used to confirm the antiviral activity of this compound against authentic, replication-competent arenaviruses in a high-containment laboratory (BSL-4).

Objective: To determine the concentration of this compound required to reduce the number of infectious virus particles.

Methodology:

-

Virus-Compound Incubation: A known amount of infectious arenavirus is incubated with serial dilutions of this compound for a specific period.

-

Infection of Cell Monolayers: Confluent monolayers of susceptible cells (e.g., Vero E6) are infected with the virus-compound mixtures.

-

Overlay and Incubation: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells. The plates are then incubated to allow for the formation of plaques (localized areas of cell death).

-

Plaque Visualization and Counting: After several days, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of this compound is compared to the number in the vehicle control.

-

Data Analysis: The concentration of this compound that reduces the number of plaques by 50% (PRNT50) or 80% (PRNT80) is determined.

Visualizations

Logical Workflow for this compound Antiviral Screening

Caption: Workflow for the discovery and evaluation of this compound.

Proposed Mechanism of Action of this compound

Caption: this compound inhibits arenavirus entry.

References

ST-193: A Potent Broad-Spectrum Arenavirus Entry Inhibitor

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of ST-193 for Researchers, Scientists, and Drug Development Professionals.

The compound this compound has emerged as a significant small-molecule inhibitor of arenaviruses, a family of viruses that includes several causative agents of severe hemorrhagic fevers in humans. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for professionals in the fields of virology, medicinal chemistry, and drug development.

Discovery of this compound

This compound, a benzimidazole derivative, was identified through a high-throughput screening (HTS) campaign aimed at discovering inhibitors of arenavirus entry. The initial screening utilized a lentiviral pseudotype system expressing the Lassa virus (LASV) envelope glycoprotein (GP). This approach allowed for the safe and efficient identification of compounds that block the initial stages of viral infection.

Following the HTS, a lead optimization program was initiated to improve the potency and drug-like properties of the initial hits. This effort led to the development of this compound, with the chemical name 1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine. This compound demonstrated significantly enhanced antiviral activity compared to the initial lead compounds.

Quantitative Antiviral Activity of this compound

This compound exhibits potent, broad-spectrum activity against a range of arenaviruses, particularly those pathogenic to humans. The antiviral efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of viral activity in in vitro assays.

| Virus | Assay Type | IC50 (nM) |

| Lassa Virus (LASV) | Pseudovirus Entry Assay | 1.6[1] |

| Junin Virus (JUNV) | Pseudovirus Entry Assay | 0.62[2][3][4] |

| Machupo Virus (MACV) | Pseudovirus Entry Assay | 3.1[2][3][4] |

| Guanarito Virus (GTOV) | Pseudovirus Entry Assay | 0.44[2][3][4] |

| Sabiá Virus (SABV) | Pseudovirus Entry Assay | 0.2 - 12[1][2][3][4] |

In addition to its in vitro potency, this compound has shown promising results in animal models of arenavirus infection. In a lethal Lassa virus challenge model using guinea pigs, treatment with this compound resulted in a significant increase in survival compared to both vehicle-treated and ribavirin-treated control groups.

| Animal Model | Treatment Group | Dosage (mg/kg/day) | Survival Rate (%) |

| Guinea Pig | This compound | 25 | 62.5[5][6] |

| Guinea Pig | This compound | 80 | 62.5[5][6] |

| Guinea Pig | Ribavirin | 25 | 0[5][6] |

| Guinea Pig | Vehicle Control | N/A | 0[5][6] |

Experimental Protocols

Hypothetical Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a plausible synthetic route can be devised based on the known synthesis of structurally similar 1,5-disubstituted benzimidazole derivatives. The following represents a detailed, hypothetical protocol for the synthesis of 1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine (this compound).

Step 1: Synthesis of N-(4-methoxyphenyl)-2-nitro-4-bromoaniline

-

To a solution of 1,4-dibromo-2-nitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add 4-methoxyaniline (1.1 eq) and a base such as potassium carbonate (K2CO3) (2.0 eq).

-

Heat the reaction mixture at 90°C for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(4-methoxyphenyl)-2-nitro-4-bromoaniline.

Step 2: Synthesis of 1-(4-methoxyphenyl)-5-bromobenzimidazole

-

To a solution of N-(4-methoxyphenyl)-2-nitro-4-bromoaniline (1.0 eq) in a mixture of isopropanol, ethanol, and water, add iron powder (Fe) (5.0 eq) and ammonium chloride (NH4Cl) (1.0 eq).

-

Heat the reaction mixture at 80°C for 2 hours.

-

Add formic acid (HCOOH) to the reaction mixture and continue heating at 80°C for an additional 3 hours.

-

Cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude 1-(4-methoxyphenyl)-5-bromobenzimidazole, which can be used in the next step without further purification.

Step 3: Synthesis of 1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine (this compound)

-

In a reaction vessel, combine 1-(4-methoxyphenyl)-5-bromobenzimidazole (1.0 eq), (4-isopropylphenyl)methanamine (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.05 eq), a phosphine ligand such as Xantphos (0.1 eq), and a base such as sodium tert-butoxide (1.5 eq) in an anhydrous, deoxygenated solvent like toluene.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 110°C for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Arenavirus Pseudovirus Entry Assay

This assay is used to quantify the inhibitory effect of a compound on the entry of arenaviruses into host cells in a BSL-2 environment.

-

Production of Pseudoviruses:

-

Co-transfect HEK293T cells with three plasmids:

-

A plasmid encoding the arenavirus glycoprotein (GP) of interest (e.g., Lassa virus GP).

-

A plasmid encoding a lentiviral backbone with a reporter gene (e.g., luciferase or GFP) and lacking the native envelope gene.

-

A plasmid providing the necessary lentiviral packaging and replication proteins.

-

-

Incubate the transfected cells for 48-72 hours.

-

Harvest the cell culture supernatant containing the pseudotyped viral particles.

-

Clarify the supernatant by centrifugation and filtration.

-

-

Infection and Inhibition Assay:

-

Seed target cells (e.g., Vero or A549 cells) in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound (this compound) in cell culture medium.

-

Pre-incubate the cells with the diluted compound for 1 hour at 37°C.

-

Add a standardized amount of the arenavirus pseudovirus to each well.

-

Incubate the plates for 48-72 hours at 37°C.

-

-

Quantification of Inhibition:

-

If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer.

-

If using a GFP reporter, quantify the number of GFP-positive cells using fluorescence microscopy or flow cytometry.

-

Calculate the percentage of inhibition for each compound concentration relative to the untreated virus control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software.

-

Plaque Reduction Assay

This assay is a functional method to determine the titer of infectious virus and to quantify the antiviral activity of a compound in a BSL-4 laboratory for live arenaviruses.

-

Cell Plating:

-

Seed a confluent monolayer of susceptible cells (e.g., Vero E6 cells) in 6-well or 12-well plates.

-

-

Virus Adsorption and Compound Treatment:

-

Prepare serial dilutions of the live arenavirus.

-

Prepare serial dilutions of this compound.

-

Pre-treat the cell monolayers with the different concentrations of this compound for 1 hour at 37°C.

-

Remove the medium containing the compound and infect the cells with a known titer of the virus (typically 50-100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.

-

-

Overlay and Incubation:

-

Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of this compound.

-

Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques are visible.

-

-

Plaque Visualization and Counting:

-

Fix the cells with a solution such as 10% formalin.

-

Stain the cells with a crystal violet solution to visualize the plaques (areas of dead or lysed cells).

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

-

Determine the IC50 value from the dose-response curve.

-

Mechanism of Action of this compound

This compound is a viral entry inhibitor that specifically targets the arenavirus envelope glycoprotein complex (GPC). The GPC is a trimer of heterodimers, with each heterodimer consisting of a receptor-binding subunit (GP1) and a transmembrane fusion subunit (GP2), along with a stable signal peptide (SSP).

The proposed mechanism of action for this compound involves the following steps:

-

Binding to the GPC Complex: this compound is thought to bind to a pocket at the interface of the GP2 subunit and the SSP.

-

Stabilization of the Prefusion Conformation: This binding stabilizes the GPC in its prefusion conformation.

-

Inhibition of pH-Dependent Fusion: Arenaviruses enter host cells via endocytosis. The acidic environment of the endosome triggers a conformational change in the GPC, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. By stabilizing the prefusion state of the GPC, this compound prevents these pH-dependent conformational changes, thereby blocking membrane fusion and viral entry.

This mechanism is supported by evidence showing that this compound inhibits pH-dependent cell-cell fusion mediated by the arenavirus GP and that resistance mutations to this compound map to the GP2 subunit.

Visualizations

Caption: Mechanism of action of this compound as an arenavirus entry inhibitor.

Caption: Hypothetical workflow for the synthesis of this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. s204.q4cdn.com [s204.q4cdn.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. SIGA Technologies, Inc. - TEPOXX (tecovirimat) Approved in Japan for the Treatment of Orthopoxviruses [investor.siga.com]

- 6. Different Mechanisms of Cell Entry by Human-Pathogenic Old World and New World Arenaviruses - PMC [pmc.ncbi.nlm.nih.gov]

ST-193: A Potent Broad-Spectrum Inhibitor of Arenavirus Entry

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ST-193 is a novel small-molecule inhibitor demonstrating potent and broad-spectrum antiviral activity against arenaviruses, a family of viruses that can cause severe hemorrhagic fevers in humans. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of this compound. It details the mechanism of action, focusing on the inhibition of arenavirus entry into host cells, and provides established experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of antiviral therapeutics.

Molecular Structure and Chemical Properties

This compound, with the chemical formula C24H25N3O, is a benzimidazole derivative.[1] Its structure is defined by a central benzimidazole core substituted with a 4-methoxyphenyl group at the 1-position and a ((4-isopropylphenyl)methyl)amino group at the 5-position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C24H25N3O | [1] |

| Molecular Weight | 371.47 g/mol | [1] |

| CAS Number | 489416-12-8 | [1] |

| Appearance | Off-white to pink solid | [1] |

| SMILES | CC(C1=CC=C(CNC2=CC=C3C(N=CN3C4=CC=C(OC)C=C4)=C2)C=C1)C | [1] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years). | [2] |

| Melting Point | Data not publicly available | |

| pKa | Data not publicly available |

Biological Activity and In Vivo Efficacy

This compound is a highly potent inhibitor of arenavirus entry, exhibiting low nanomolar to sub-nanomolar activity against a range of pathogenic arenaviruses. Its efficacy has been demonstrated in both in vitro and in vivo models.

Table 2: In Vitro Antiviral Activity of this compound (IC50 Values)

| Virus | IC50 (nM) | Reference |

| Guanarito virus | 0.44 | [1] |

| Junin virus | 0.62 | [1] |

| Lassa virus (LASV) | 1.4 | [1] |

| Machupo virus | 3.1 | [1] |

| Lassa virus (LASV) pseudotypes | 1.6 | [1] |

| Junín, Machupo, Guanarito, and Sabiá pseudotypes | 0.2 to 12 | [1] |

In Vivo Studies: In a guinea pig model of Lassa fever, this compound demonstrated significant therapeutic potential. Animals treated with this compound exhibited fewer signs of disease and enhanced survival rates compared to control groups.[1] Specifically, this compound treatment resulted in a 2- to 3-log reduction in viremia.[1]

Mechanism of Action: Inhibition of Arenavirus Entry

This compound targets the entry stage of the arenavirus life cycle. Arenavirus entry is a multi-step process initiated by the binding of the viral glycoprotein complex (GPC) to host cell receptors.

The arenavirus GPC is composed of three subunits: the stable signal peptide (SSP), the receptor-binding subunit (GP1), and the transmembrane fusion subunit (GP2). The entry process can be summarized as follows:

-

Attachment: The GP1 subunit binds to specific host cell surface receptors. For New World arenaviruses like Junin and Machupo, the primary receptor is transferrin receptor 1 (TfR1). Old World arenaviruses, such as Lassa virus, primarily use α-dystroglycan (α-DG) as a receptor.

-

Internalization: Following receptor binding, the virus is internalized into the host cell via endocytosis. The specific endocytic pathway can vary depending on the virus and host cell type.

-

Fusion: The acidic environment of the endosome triggers a conformational change in the GPC, leading to the fusion of the viral envelope with the endosomal membrane. This fusion event is mediated by the GP2 subunit and releases the viral ribonucleoprotein (RNP) complex into the cytoplasm, initiating viral replication.

This compound is believed to interfere with the pH-dependent membrane fusion step, thereby preventing the release of the viral genome into the host cell cytoplasm.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not currently available in the reviewed literature. The compound was identified through the screening of a chemical library and subsequent structure-activity relationship (SAR) studies of analogs of an initial hit compound. The general approach likely involves standard organic synthesis methodologies for the construction of the benzimidazole core and subsequent functionalization.

Arenavirus Pseudovirus Entry Assay (Luciferase-Based)

This assay is a common method to screen for inhibitors of viral entry in a lower biosafety level environment. It utilizes a replication-defective viral core (e.g., from HIV-1 or VSV) pseudotyped with the arenavirus GPC. The viral core carries a reporter gene, such as luciferase.

Detailed Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., HEK293T) in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of infection.

-

Compound Preparation: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO) and then further dilute in cell culture medium.

-

Incubation with Compound: Remove the growth medium from the cells and add the diluted this compound. Incubate for a short period (e.g., 1 hour) at 37°C.

-

Infection: Add the arenavirus pseudovirus to each well. Include control wells with virus only (no compound) and cells only (no virus).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

-

Cell Lysis: After incubation, remove the medium and lyse the cells using a suitable lysis buffer compatible with the luciferase assay system.

-

Luciferase Assay: Measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the virus-only control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay that measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by infectious virus. This assay must be performed in a high-containment laboratory (BSL-4 for highly pathogenic arenaviruses).

Detailed Methodology:

-

Cell Seeding: Seed a monolayer of susceptible cells (e.g., Vero E6) in 6-well plates and grow to confluency.

-

Compound-Virus Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of infectious arenavirus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to bind to the virus.

-

Infection: Remove the growth medium from the cell monolayers and inoculate with the compound-virus mixtures. Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 5-7 days for Lassa virus).

-

Plaque Visualization: After incubation, fix the cells (e.g., with formalin) and stain with a dye such as crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The IC50 is the concentration of this compound that reduces the number of plaques by 50%.

Conclusion

This compound is a promising lead compound for the development of therapeutics against arenavirus infections. Its potent, broad-spectrum activity and demonstrated in vivo efficacy warrant further investigation and optimization. The information and protocols provided in this technical guide are intended to facilitate future research into this and other novel arenavirus inhibitors.

References

ST-193: An In-depth Technical Review of Initial Cytotoxicity and Safety Profiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity and safety data for ST-193, a potent, broad-spectrum inhibitor of arenavirus entry. The information presented is compiled from foundational preclinical studies to serve as a resource for researchers in the fields of virology and antiviral drug development.

In Vitro Cytotoxicity Profile

Initial in vitro cytotoxicity assessment of this compound was conducted to determine its potential for inducing cell death in a standard cell line.

Quantitative Cytotoxicity Data

The 50% cytotoxic concentration (CC50) of this compound was determined in Human Embryonic Kidney (HEK) 293T/17 cells. This cell line is a derivative of the 293T cell line, which is highly transfectable and commonly used in virology research.

| Cell Line | Compound | CC50 (µM) |

| 293T/17 | This compound | 48 |

Table 1: In Vitro Cytotoxicity of this compound

Experimental Protocol: Cytotoxicity Assay

The following protocol outlines the methodology used to determine the CC50 value of this compound.

Objective: To assess the cytotoxic effect of this compound on 293T/17 cells.

Materials:

-

HEK 293T/17 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (solubilized in an appropriate solvent, e.g., DMSO)

-

96-well microplates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Seeding: 293T/17 cells are seeded into 96-well microplates at a predetermined density to ensure they are in the exponential growth phase at the time of the assay.

-

Compound Dilution: A serial dilution of this compound is prepared in culture medium. A vehicle control (medium with the same concentration of solvent used to dissolve this compound) is also included.

-

Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Measurement: Following incubation, the cell viability reagent is added to each well according to the manufacturer's instructions. This reagent typically measures ATP levels, which correlate with the number of viable cells.

-

Data Acquisition: The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.

-

Data Analysis: The luminescence readings from the this compound-treated wells are normalized to the vehicle-treated control wells (representing 100% viability). The CC50 value is then calculated by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo Safety and Tolerability Profile

Initial in vivo studies were conducted in a guinea pig model of Lassa virus (LASV) infection to assess the safety and tolerability of this compound.

In Vivo Safety Data Summary

This compound was found to be well-tolerated when administered daily via intraperitoneal (i.p.) injection for 14 days.[1]

| Animal Model | Dosing Regimen | Duration | Observations |

| Strain 13 Guinea Pigs | 25 mg/kg/day (i.p.) | 14 days | Well-tolerated |

| Strain 13 Guinea Pigs | 100 mg/kg/day (i.p.) | 14 days | Well-tolerated |

Table 2: In Vivo Safety Summary of this compound in Guinea Pigs

Experimental Protocol: In Vivo Safety Study

The following protocol provides an overview of the in vivo study conducted to evaluate the safety of this compound.

Objective: To assess the safety and tolerability of this compound in a guinea pig model.

Animal Model: Strain 13 guinea pigs, a well-established model for Lassa fever.

Materials:

-

This compound formulated for intraperitoneal injection

-

Vehicle control (e.g., saline or other appropriate vehicle)

-

Sterile syringes and needles

Procedure:

-

Animal Acclimation: Animals are acclimated to the laboratory conditions for a specified period before the start of the study.

-

Group Assignment: Animals are randomly assigned to treatment groups (e.g., vehicle control, 25 mg/kg/day this compound, 100 mg/kg/day this compound).

-

Dosing: this compound or vehicle is administered daily via intraperitoneal injection for 14 consecutive days.

-

Clinical Observations: Animals are observed daily for any signs of toxicity, including changes in behavior, appearance, and body weight.

-

Data Collection: Body weights are recorded regularly throughout the study. At the end of the study, blood samples may be collected for hematology and clinical chemistry analysis, and major organs may be harvested for histopathological examination.

-

Data Analysis: Data from the this compound-treated groups are compared to the vehicle control group to identify any adverse effects.

Mechanism of Action: Arenavirus Entry Inhibition

This compound functions as a viral entry inhibitor, specifically targeting the arenavirus envelope glycoprotein (GP) complex.

The arenavirus GP is a trimer of heterodimers, with each heterodimer consisting of a receptor-binding subunit (GP1) and a transmembrane fusion subunit (GP2), along with a stable signal peptide (SSP). Viral entry into the host cell is a multi-step process:

-

Attachment: The GP1 subunit binds to a specific receptor on the host cell surface.

-

Endocytosis: The virus-receptor complex is internalized into an endosome.

-

pH-Dependent Fusion: The acidic environment of the endosome triggers a conformational change in the GP complex, leading to the fusion of the viral and endosomal membranes and the release of the viral ribonucleoprotein complex into the cytoplasm.

This compound is believed to bind to the GP2 subunit, stabilizing the pre-fusion conformation of the GP complex. This stabilization prevents the pH-induced conformational changes necessary for membrane fusion, thereby blocking viral entry.

References

The Core Mechanism of AMG 193: A Targeted Approach for MTAP-Deleted Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

AMG 193, a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant small molecule, represents a significant advancement in precision oncology. It is a potent and selective MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5) that induces synthetic lethality in cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion. This guide provides a detailed technical overview of the mechanism of action of AMG 193, supported by preclinical data and experimental methodologies.

The Principle of Synthetic Lethality in MTAP-Deleted Cancers

The therapeutic strategy behind AMG 193 is rooted in the concept of synthetic lethality. The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 10-15% of human cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma.[1][2] MTAP is a critical enzyme in the methionine salvage pathway, responsible for the conversion of methylthioadenosine (MTA) to adenine and 5'-methylthioribose-1-phosphate.

In MTAP-deleted cancer cells, the absence of the MTAP enzyme leads to a significant accumulation of MTA.[2] MTA is structurally similar to S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions, including those catalyzed by PRMT5. This accumulation of MTA results in its competitive binding to the SAM-binding pocket of PRMT5, leading to partial inhibition of PRMT5's methyltransferase activity.[2] This creates a state of "PRMT5 hypomorphism" where the cancer cells become uniquely dependent on the remaining PRMT5 activity for their survival.

AMG 193 is designed to exploit this vulnerability. It is an MTA-cooperative inhibitor, meaning it preferentially binds to the PRMT5-MTA complex with significantly higher affinity than to the PRMT5-SAM complex.[3] This selective and potent inhibition of the residual PRMT5 activity in MTAP-deleted cells, while sparing normal tissues with functional MTAP, is the cornerstone of its therapeutic window.

Molecular Mechanism of Action of AMG 193

The binding of AMG 193 to the MTA-bound PRMT5 complex leads to a cascade of downstream cellular events, ultimately culminating in cancer cell death. The primary consequences of potent PRMT5 inhibition by AMG 193 include:

-

Disruption of RNA Splicing: PRMT5 is a key regulator of spliceosome assembly and function through the symmetric dimethylation of arginine residues on Sm proteins (SmB, SmD1, and SmD3). Inhibition of PRMT5 by AMG 193 leads to aberrant alternative mRNA splicing, including increased intron retention.[1] This disruption of normal splicing results in the production of non-functional proteins and cellular stress.

-

Cell Cycle Arrest: The dysregulation of gene expression and cellular stress induced by AMG 193 triggers cell cycle arrest, primarily at the G2/M phase.[4] This prevents the cancer cells from progressing through the cell division cycle.

-

Induction of DNA Damage: PRMT5 plays a role in the DNA damage response pathway. Its inhibition by AMG 193 leads to an accumulation of DNA damage, which, coupled with the cell cycle arrest, pushes the cancer cells towards apoptosis.[4]

The culmination of these effects is a potent and selective induction of apoptosis in MTAP-deleted cancer cells.

Quantitative Preclinical Data

The selective antitumor activity of AMG 193 has been demonstrated in a range of preclinical models.

In Vitro Cellular Activity

AMG 193 exhibits significant selectivity for MTAP-deleted cancer cell lines compared to their MTAP wild-type counterparts.

| Cell Line | MTAP Status | AMG 193 IC50 (µmol/L) | Selectivity (Fold) | Reference |

| HCT116 | Wild-Type | >10 | ~40x | [5] |

| HCT116 | Deleted | 0.25 | ~40x | [5] |

| Tumor Model | AMG 193 Dose | Tumor Growth Inhibition (%) | Reference | |

| BxPC-3 (Pancreatic) | 100 mg/kg QD | 96 | [2][5] | |

| U87MG (Glioblastoma) | 100 mg/kg QD | 88 | [2][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1,000 to 5,000 cells per well and incubated overnight.

-

Compound Treatment: Cells are treated with a serial dilution of AMG 193 or vehicle control (DMSO) for 6 days.

-

Viability Assessment: Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Data Analysis: Luminescence is read on a plate reader, and the data is normalized to the vehicle control. IC50 values are calculated using a four-parameter logistic curve fit.

Western Blot Analysis for Symmetric Dimethylarginine (SDMA)

-

Cell Lysis: Cells are treated with AMG 193 for 72 hours, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with a primary antibody specific for symmetric dimethylarginine (SDMA). A loading control antibody (e.g., β-actin) is used for normalization.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

-

Cell Treatment and Fixation: Cells are treated with AMG 193 for 72 hours, harvested, and fixed in ice-cold 70% ethanol overnight.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined using cell cycle analysis software.

Comet Assay for DNA Damage

-

Cell Treatment and Embedding: Cells are treated with AMG 193 for 48 hours, harvested, and embedded in low-melting-point agarose on a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins.

-

Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions, which allows damaged DNA to migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Gold) and visualized using a fluorescence microscope.

-

Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

RNA Sequencing for Alternative Splicing Analysis

-

RNA Extraction and Library Preparation: RNA is extracted from cells treated with AMG 193 or vehicle control. RNA quality is assessed, and sequencing libraries are prepared using a poly(A) selection method.

-

Sequencing: The libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: Sequencing reads are aligned to the reference genome. Alternative splicing events, including intron retention, exon skipping, and alternative splice site usage, are quantified using bioinformatics tools such as rMATS or MAJIQ.

Visualizations

Signaling Pathway of AMG 193 in MTAP-Deleted Cancers

Caption: Mechanism of AMG 193 in MTAP-deleted versus wild-type cells.

Experimental Workflow for Assessing AMG 193 Activity

Caption: Workflow for preclinical evaluation of AMG 193.

Logical Relationship of MTAP Deletion and PRMT5 Inhibition

Caption: The synthetic lethal interaction exploited by AMG 193.

References

- 1. onclive.com [onclive.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]

An In-depth Technical Guide to MTA-Cooperative PRMT5 Inhibitors

Executive Summary: The discovery of MTA-cooperative Protein Arginine Methyltransferase 5 (PRMT5) inhibitors represents a significant advancement in precision oncology. This strategy exploits a common cancer-specific vulnerability—the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 10-15% of all human cancers.[1][2] Deletion of MTAP leads to the accumulation of its substrate, 5’-methylthioadenosine (MTA), which acts as a weak endogenous inhibitor of PRMT5.[3][4] MTA-cooperative inhibitors are uniquely designed to bind with high affinity to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 in cancer cells with high MTA levels.[5][6] This mechanism creates a synthetic lethal interaction, selectively killing MTAP-deleted tumor cells while sparing normal tissues, thereby offering a potentially wide therapeutic index.[7][8] This guide provides a detailed overview of the mechanism, quantitative data, experimental protocols, and signaling pathways relevant to this promising class of therapeutic agents.

Introduction: The PRMT5-MTAP Synthetic Lethal Axis

PRMT5: A Key Regulator in Cancer

Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone protein substrates.[7][9] In complex with its cofactor MEP50 (Methylosome Protein 50), PRMT5 utilizes S-adenosylmethionine (SAM) as a methyl donor to regulate numerous critical cellular processes, including transcription, RNA splicing, signal transduction, and the DNA damage response.[10][11] PRMT5 is overexpressed in a wide range of malignancies, including lymphoma, lung, and breast cancers, and its elevated activity is often correlated with poor patient prognosis.[12][13][14]

MTAP Deletion: Creating a Therapeutic Window

The gene for methylthioadenosine phosphorylase (MTAP) is located on chromosome 9p21, adjacent to the well-known tumor suppressor gene CDKN2A.[2][15] Due to this proximity, MTAP is frequently co-deleted with CDKN2A in about 10-15% of human cancers, making it one of the most common genetic deletions in oncology.[3][16]

MTAP is a critical enzyme in the methionine salvage pathway, where it catabolizes 5’-methylthioadenosine (MTA).[7][15] In MTAP-deleted cancer cells, the absence of the enzyme leads to a massive accumulation of intracellular MTA—up to 1000-fold higher than in normal cells.[3][5] This accumulation creates a unique metabolic state that can be exploited therapeutically. MTA is structurally similar to the universal methyl donor SAM and acts as a competitive, weak endogenous inhibitor of PRMT5.[4][6] This partial inhibition renders MTAP-deleted cells exquisitely dependent on the remaining PRMT5 activity for survival, establishing a classic synthetic lethal relationship.[1][8]

The MTA-Cooperative Inhibition Mechanism

First-generation PRMT5 inhibitors were developed as SAM-competitive or SAM-cooperative agents and do not discriminate between MTAP-wildtype (WT) and MTAP-deleted cells.[7][11] This lack of selectivity can lead to on-target toxicities in normal tissues, limiting their therapeutic window.[4][11]

MTA-cooperative inhibitors employ a novel mechanism. They are specifically designed to have low affinity for PRMT5 alone but bind with high potency to the ternary PRMT5•MTA complex.[3][5] The inhibitor occupies a portion of the SAM binding pocket that is left unoccupied when MTA is bound, forming a stable PRMT5•MTA•Inhibitor complex.[3] This cooperative binding event potently and selectively shuts down PRMT5 activity only in the high-MTA environment of MTAP-deleted cancer cells.[4][6]

References

- 1. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tangotx.com [tangotx.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PRMT5 function and targeting in cancer [cell-stress.com]

- 11. books.rsc.org [books.rsc.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 14. amgenoncology.com [amgenoncology.com]

- 15. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fiercebiotech.com [fiercebiotech.com]

The Role of PRMT5 in Cancer Cell Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of cellular processes and a key player in the survival and proliferation of cancer cells. As a Type II protein arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification has profound effects on gene expression, RNA splicing, signal transduction, and the DNA damage response, making PRMT5 a compelling target for novel cancer therapies. This in-depth technical guide provides a comprehensive overview of the role of PRMT5 in cancer cell survival, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to support ongoing research and drug development efforts.

Data Presentation

PRMT5 Expression and Prognostic Significance in Cancer

PRMT5 is frequently overexpressed in a wide range of human cancers, and its elevated expression is often correlated with poor patient prognosis.[1][2] A meta-analysis of 32 studies encompassing 15,583 patients revealed that high PRMT5 expression is significantly associated with advanced tumor stage and poorer overall and progression-free survival.[1]

| Cancer Type | Association of High PRMT5 Expression with Prognosis | Reference |

| Pan-Cancer Analysis | Poor Overall Survival (HR = 1.59) | [1] |

| Poor Progression-Free Survival (HR = 1.53) | [1] | |

| Advanced Tumor Stage (OR = 2.12) | [1] | |

| Hepatocellular Carcinoma | Poor Overall Survival | [1] |

| Pancreatic Cancer | Poor Overall Survival | [1] |

| Breast Cancer | Poor Overall Survival | [1][2] |

| Gastric Cancer | Associated with Prolonged Survival (in some contexts) | [2] |

| Lung Cancer | Poor Overall Survival | [1][2] |

| Epithelial Ovarian Cancer | Poor Overall and Progression-Free Survival | [3] |

| Bladder Cancer | Poor Overall and Progression-Free Survival | [4] |

Efficacy of PRMT5 Inhibitors on Cancer Cell Viability

The development of small molecule inhibitors targeting the catalytic activity of PRMT5 has provided a promising avenue for therapeutic intervention. These inhibitors have demonstrated potent anti-proliferative effects across a variety of cancer cell lines.

| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |

| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | 11 | |

| Maver-1 (Mantle Cell Lymphoma) | 18 | ||

| Jeko-1 (Mantle Cell Lymphoma) | 29 | ||

| EPZ015666 (GSK3203591) | A375 (Melanoma) | 18 | |

| HCT116 (Colon Cancer) | 22 | ||

| LOU-NH-91 (B-cell Lymphoma) | 25 | ||

| Compound 17 (PPI Inhibitor) | LNCaP (Prostate Cancer) | 430 | [5] |

| A549 (Non-small Cell Lung Cancer) | 447 | [5] | |

| HLCL61 | ATL cell lines | 3.09 - 7.58 µM | [6] |

| CMP5 | ATL patient cells | 23.94–33.12 µM | [6] |

| 3039-0164 | PRMT5 enzymatic activity | 10.09 µM | [7][8] |

PRMT5 Inhibition and Induction of Apoptosis

Inhibition of PRMT5 has been shown to induce apoptosis in cancer cells. For instance, knockdown of PRMT5 in ovarian cancer cell lines A2780 and SKOV3 resulted in a significant increase in the percentage of apoptotic cells.[3]

| Cell Line | Treatment | Percentage of Apoptotic Cells | Reference |

| A2780 (Ovarian Cancer) | Control siRNA | 16.27 ± 0.84% | [3] |

| PRMT5 siRNA | 29.37 ± 0.90% | [3] | |

| SKOV3 (Ovarian Cancer) | Control siRNA | 14.13 ± 1.36% | [3] |

| PRMT5 siRNA | 28.93 ± 0.60% | [3] |

Experimental Protocols

Western Blot Analysis for PRMT5 and Substrates

This protocol outlines the detection of PRMT5 and its methylated substrates by Western blotting.

1. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape and collect the lysate, then centrifuge to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA assay.

3. Sample Preparation:

-

Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

4. SDS-PAGE:

-

Load equal amounts of protein into the wells of an SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

6. Blocking:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

7. Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for PRMT5 or a symmetrically dimethylated arginine (SDMA) motif overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

8. Detection:

-

Wash the membrane three times with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Co-Immunoprecipitation (Co-IP) for PRMT5 Interactions

This protocol is for investigating the interaction of PRMT5 with its binding partners.

1. Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40).

-

Centrifuge to clear the lysate.

2. Pre-clearing (Optional):

-

Incubate the lysate with protein A/G agarose beads for 30-60 minutes to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

3. Immunoprecipitation:

-

Add a primary antibody against PRMT5 or a potential interacting protein to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours.

4. Washing:

-

Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific proteins.

5. Elution:

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

6. Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against PRMT5 and the suspected interacting protein.

Cell Viability (MTT) Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

2. Treatment:

-

Treat the cells with varying concentrations of a PRMT5 inhibitor or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

3. MTT Addition:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

4. Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

1. Cell Treatment:

-

Treat cells with the PRMT5 inhibitor or control for the desired time.

2. Cell Harvesting:

-

Harvest both adherent and floating cells.

3. Staining:

-

Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

4. Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.

Signaling Pathways and Experimental Workflows

PRMT5 Signaling in Cancer Cell Survival

Caption: PRMT5 signaling pathways in cancer cell survival.

Experimental Workflow for PRMT5 Inhibitor Screening

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bitesizebio.com [bitesizebio.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] PRMT5 function and targeting in cancer | Semantic Scholar [semanticscholar.org]

Understanding MTAP Deletion in Solid Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene represents a significant and actionable therapeutic target in a notable fraction of solid tumors. This guide provides a comprehensive overview of the prevalence, molecular consequences, and therapeutic strategies associated with MTAP deletion, intended to inform and guide research and drug development efforts in this promising area of oncology.

Prevalence of MTAP Deletion Across Solid Tumors

MTAP is frequently co-deleted with the adjacent tumor suppressor gene CDKN2A on chromosome 9p21. This genetic event occurs across a wide range of solid tumors, creating a specific vulnerability that can be therapeutically exploited. The prevalence of MTAP deletion varies by cancer type, with some of the highest frequencies observed in glioblastoma, mesothelioma, and pancreatic cancer.

| Tumor Type | Frequency of MTAP Deletion/Loss (%) | References |

| Glioblastoma | 26 - 60 | [1] |

| Mesothelioma | 32.0 - 36.8 | [2] |

| Pancreatic Cancer | 18.4 - 91/300 (30.3) | [2][3] |

| Urothelial Carcinoma | 10.5 - 36.7 | [2] |

| Squamous Cell Carcinomas (various organs) | up to 38 | [2] |

| Lung Cancer (Non-Small Cell) | 14.3 - 17 | [2][3] |

| Biliary Tract Cancer | 15.6 | [2] |

| Gastric Cancer | 4 - 14 | [1] |

| Melanoma | 8/14 (57.1) | [3] |

| Osteosarcoma | 11/40 (27.5) | [3] |

| Chondrosarcoma | 7/14 (50) | [3] |

| Soft Tissue Sarcoma | 8/21 (38.1) | [3] |

| Gastrointestinal Stromal Tumors | 25/146 (17.1) | [3] |

| Endometrial Cancer | 7/50 (14) | [3] |

| Esophageal Carcinoma | 25/114 (21.9) | [3] |

| Chordoma | 12/30 (40) | [3] |

| Breast Cancer (Loss of Heterozygosity) | 19/119 (16) | [3] |

The Core Signaling Pathway and Synthetic Lethality

The loss of MTAP function leads to the accumulation of its substrate, 5'-deoxy-5'-methylthioadenosine (MTA). This metabolic alteration is the cornerstone of the therapeutic window in MTAP-deleted cancers. MTA is a weak endogenous inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme crucial for cell viability. The partial inhibition of PRMT5 by MTA in MTAP-deleted cells creates a state of heightened dependency on the remaining PRMT5 activity, a classic example of synthetic lethality. Further inhibition of PRMT5 with targeted therapies can selectively kill cancer cells with MTAP deletion while sparing normal, MTAP-proficient cells.

Another key vulnerability arises from the cell's reliance on de novo synthesis of adenine and methionine in the absence of the MTAP-mediated salvage pathway. This creates an opportunity for therapeutic intervention with agents that target these metabolic pathways. Methionine Adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the methyl donor for PRMT5, has also been identified as a synthetic lethal target in MTAP-deleted cancers.

Caption: Signaling pathway in MTAP proficient vs. deleted cells.

Therapeutic Strategies and Quantitative Efficacy

The synthetic lethal vulnerabilities in MTAP-deleted tumors have led to the development of targeted inhibitors against PRMT5 and MAT2A.

PRMT5 Inhibitors

MTA-cooperative PRMT5 inhibitors are designed to selectively target the PRMT5-MTA complex, enhancing their specificity for MTAP-deleted cancer cells.

| Inhibitor | Target | Cell Line (MTAP status) | IC50 (nM) | In Vivo Model | Tumor Growth Inhibition (%) | References |

| MRTX1719 | PRMT5 | HCT116 (del) | 12 | HCT116 (del) Xenograft | Significant | [4] |

| HCT116 (WT) | 890 | Minimal | [4] | |||

| Panel (del) | Median: 90 | Various PDX models | Marked antitumor activity | [5] | ||

| Panel (WT) | Median: 2200 | [5] | ||||

| GSK3326595 | PRMT5 | HCT116 (del) | 189 | HCT116 (del) Xenograft | Similar to WT | [6] |

| HCT116 (WT) | 237 | HCT116 (WT) Xenograft | Similar to del | [6] | ||

| TNG908 | PRMT5 | Panel (del) | ~15-fold more potent than in WT | GBM Orthotopic Model | Near tumor stasis, 3-fold increased survival | [7][8] |

MAT2A Inhibitors

Inhibiting MAT2A reduces the cellular pool of SAM, thereby sensitizing MTAP-deleted cells to the MTA-induced partial inhibition of PRMT5.

| Inhibitor | Target | Cell Line (MTAP status) | IC50 (nM) | In Vivo Model | Tumor Growth Inhibition (%) | References |

| AG-270 | MAT2A | HCT116 (ko) | 250 | KP4 (null) Xenograft | 67 | [9][10] |

| IDE397 | MAT2A | HCT116 (del) | More sensitive than WT | NSCLC CDX Model | Dose-dependent TGI and regression | [11] |

Experimental Protocols: Methodologies for Key Experiments

Detection of MTAP Deletion

4.1.1. Immunohistochemistry (IHC)

-

Principle: Detects the presence or absence of the MTAP protein in tumor tissue. Loss of staining indicates a potential homozygous deletion.

-

Protocol Outline:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed using a citrate-based buffer (pH 6.0).

-

Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked with a protein block solution.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against MTAP (e.g., a rabbit monoclonal antibody).

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to visualize the antibody binding.

-

Counterstaining, Dehydration, and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

-

Interpretation: The presence of cytoplasmic and/or nuclear staining is considered positive. Complete absence of staining in tumor cells, with positive internal controls (e.g., stromal cells), is indicative of MTAP loss.

-

4.1.2. Fluorescence In Situ Hybridization (FISH)

-

Principle: Uses fluorescently labeled DNA probes to detect the presence or absence of the MTAP gene on chromosome 9.

-

Protocol Outline:

-

Probe Selection: A locus-specific probe for the MTAP gene (e.g., labeled with a red fluorophore) and a control probe for the centromere of chromosome 9 (e.g., labeled with a green fluorophore) are used.

-

Tissue Preparation: FFPE tissue sections are prepared as for IHC.

-

Pre-treatment: Sections are treated with a pre-treatment solution to permeabilize the cells.

-

Denaturation: The DNA in the tissue and the probes are denatured at a high temperature.

-

Hybridization: The fluorescent probes are applied to the tissue and allowed to hybridize to their target DNA sequences overnight.

-

Washing: Post-hybridization washes are performed to remove unbound probes.

-

Counterstaining and Mounting: The slides are counterstained with DAPI to visualize the nuclei and mounted.

-

Analysis: The signals are visualized using a fluorescence microscope. A normal cell will show two red and two green signals. Homozygous deletion is indicated by the complete absence of red signals in the presence of two green signals.

-

4.1.3. Next-Generation Sequencing (NGS)

-

Principle: DNA sequencing is used to determine the copy number of the MTAP gene.

-

Protocol Outline:

-

DNA Extraction: DNA is extracted from tumor tissue.

-

Library Preparation: The DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.

-

Sequencing: The library is sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and the copy number of the MTAP gene is determined by analyzing the read depth across the gene locus. A significant decrease in read depth compared to control regions indicates a deletion.

-

Quantification of MTA

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Principle: A highly sensitive and specific method to quantify the concentration of MTA in biological samples.

-

Protocol Outline:

-

Sample Preparation:

-

Cells: Cells are harvested and lysed, and metabolites are extracted using a solvent mixture (e.g., methanol/acetonitrile/water).

-

Tissues: Tissues are homogenized, and metabolites are extracted.

-

-

Internal Standard: A stable isotope-labeled MTA is added to the samples as an internal standard for accurate quantification.

-

Chromatographic Separation: The extracted metabolites are separated using a liquid chromatography system, typically with a reversed-phase column.

-

Mass Spectrometry Detection: The separated metabolites are introduced into a mass spectrometer, and MTA is detected and quantified based on its specific mass-to-charge ratio.

-

In Vitro Inhibitor Activity Assays

-

Principle: To determine the potency of PRMT5 or MAT2A inhibitors in cell culture.

-

Protocol Outline:

-

Cell Seeding: MTAP-deleted and proficient cancer cell lines are seeded in multi-well plates.

-

Inhibitor Treatment: Cells are treated with a serial dilution of the inhibitor for a defined period (e.g., 72-120 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo).

-